molecular formula C22H23N3O3 B2461942 N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091475-27-2

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B2461942
CAS No.: 1091475-27-2
M. Wt: 377.444
InChI Key: YEXXJWLGMLTSMU-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound characterized by the presence of a cyanophenyl group, a methoxyphenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with a cyclopentylmethylamine derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Materials Science: Utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(cyclopentylmethyl)oxalamide
  • N1-(4-methoxyphenyl)-N2-(cyclopentylmethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(4-methoxyphenyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-18-10-8-17(9-11-18)22(12-4-5-13-22)15-24-20(26)21(27)25-19-7-3-2-6-16(19)14-23/h2-3,6-11H,4-5,12-13,15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXXJWLGMLTSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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